molecular formula C10H19B B1444216 (3-Bromo-2,2-dimethylpropyl)cyclopentane CAS No. 1498688-62-2

(3-Bromo-2,2-dimethylpropyl)cyclopentane

Cat. No. B1444216
CAS RN: 1498688-62-2
M. Wt: 219.16 g/mol
InChI Key: HBYMTTFBPGSVMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3-Bromo-2,2-dimethylpropyl)cyclopentane” can be represented by the SMILES notation CC(C)(CC1CCCC1)CBr . This indicates that the compound consists of a cyclopentane ring with a 3-bromo-2,2-dimethylpropyl group attached .

Scientific Research Applications

Hydrogen Storage Media

Cycloalkanes are being studied as potential hydrogen storage media due to their ability to release hydrogen upon decomposition. “(3-Bromo-2,2-dimethylpropyl)cyclopentane” could be investigated for its dehydrogenation properties, which might contribute to the development of efficient and safe hydrogen storage systems .

Safety and Hazards

The safety data sheet for a similar compound, bromocyclopentane, indicates that it is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

(3-bromo-2,2-dimethylpropyl)cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c1-10(2,8-11)7-9-5-3-4-6-9/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYMTTFBPGSVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2,2-dimethylpropyl)cyclopentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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